molecular formula C5H8N2O B3384147 1-methyl-3-(prop-2-yn-1-yl)urea CAS No. 52829-73-9

1-methyl-3-(prop-2-yn-1-yl)urea

Cat. No.: B3384147
CAS No.: 52829-73-9
M. Wt: 112.13 g/mol
InChI Key: QMWIAYLYKXMVPJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-yn-1-yl)urea is an organic compound with the molecular formula C₅H₈N₂O It is a derivative of urea, characterized by the presence of a methyl group and a prop-2-yn-1-yl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

1-Methyl-3-(prop-2-yn-1-yl)urea can be synthesized through several methods. One common synthetic route involves the reaction of propargylamine with methyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of phase-transfer catalysis to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

1-Methyl-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-(prop-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-(prop-2-yn-1-yl)urea can be compared with other similar compounds, such as:

    1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea: This compound has a similar structure but with a methylphenyl group instead of a methyl group.

    1-(Prop-2-yn-1-yl)urea: This compound lacks the methyl group, making it structurally simpler.

    4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole:

Properties

IUPAC Name

1-methyl-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4-7-5(8)6-2/h1H,4H2,2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWIAYLYKXMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307618
Record name N-Methyl-N′-2-propyn-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-73-9
Record name N-Methyl-N′-2-propyn-1-ylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52829-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N′-2-propyn-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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